molecular formula C16H22O4 B12557743 2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate CAS No. 190516-30-4

2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate

Cat. No.: B12557743
CAS No.: 190516-30-4
M. Wt: 278.34 g/mol
InChI Key: GHHQWHUASGAEOL-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate is an organic compound with the molecular formula C16H22O4 It is an ester derived from benzoic acid and is known for its unique chemical structure, which includes a 3-methoxybenzoate moiety and a 2,2,4-trimethyl-3-oxopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 2,2,4-trimethyl-3-oxopentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to achieve high conversion rates. The product is typically purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid and 2,2,4-trimethyl-3-oxopentanoic acid.

    Reduction: Formation of 2,2,4-trimethyl-3-oxopentanol and 3-methoxybenzyl alcohol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4-Trimethyl-3-oxopentyl benzoate
  • 2,2,4-Trimethyl-3-oxopentyl 4-methoxybenzoate
  • 2,2,4-Trimethyl-3-oxopentyl 2-methoxybenzoate

Uniqueness

2,2,4-Trimethyl-3-oxopentyl 3-methoxybenzoate is unique due to the presence of the 3-methoxybenzoate moiety, which imparts specific chemical and physical properties

Properties

CAS No.

190516-30-4

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

(2,2,4-trimethyl-3-oxopentyl) 3-methoxybenzoate

InChI

InChI=1S/C16H22O4/c1-11(2)14(17)16(3,4)10-20-15(18)12-7-6-8-13(9-12)19-5/h6-9,11H,10H2,1-5H3

InChI Key

GHHQWHUASGAEOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)COC(=O)C1=CC(=CC=C1)OC

Origin of Product

United States

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